N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
60512-92-7 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-methyl-N-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-8(15)13(2)14-7-12-10-6-4-3-5-9(10)11(14)16/h3-7H,1-2H3 |
InChI Key |
AASCYPNRMHNHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 4-oxoquinazoline with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler molecules.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinazoline derivatives, while reduction may yield simpler amide compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide and its derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin and fluconazole . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.
Anticancer Potential
The anticancer properties of this compound have been investigated through in vitro assays. One study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines, with some compounds demonstrating better efficacy than established chemotherapeutic agents like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications on the quinazoline ring can enhance anticancer activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These studies help in understanding how structural variations affect biological activity, guiding further modifications for improved efficacy .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Influence of Substituents on Physicochemical Properties
- Melting Points : Electron-withdrawing groups (e.g., nitro in 11r) correlate with higher melting points (>300°C), suggesting enhanced crystallinity and stability . Methoxy-substituted analogs (e.g., 11n) exhibit lower melting points (~280°C), likely due to reduced intermolecular interactions .
- Synthetic Yields : Reactions with electron-rich aldehydes (e.g., benzodioxole in 11m) require longer reflux times (18–43 hours) but yield moderate products (29–60%) . Chloro- and bromo-substituted derivatives (e.g., 11s in ) achieve higher yields (56%) under similar conditions, possibly due to improved reactivity .
Divergent Therapeutic Targets
- Cancer vs. Tuberculosis: While styryl-quinazolinones () prioritize anticancer mechanisms, thiazole- and piperazine-containing derivatives () are optimized for antimicrobial targets. This highlights the role of side-chain modifications in redirecting biological specificity .
Biological Activity
N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound belonging to the quinazoline family, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinazolinone moiety with a methyl group and an acetamide functional group. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves amidation reactions where acetic acid derivatives react with amines. Common methods include:
- Direct Amidation : Reacting acetic acid derivatives with amines under specific conditions.
- Cyclization Reactions : Utilizing precursors that facilitate the formation of the quinazoline ring.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth and reducing viability.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The compound has also shown promising results in anticancer studies. It was evaluated for cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Leukemia (HL-60)
In vitro studies revealed that this compound induced apoptosis in cancer cells through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest |
| HL-60 | 12 | Induction of oxidative stress |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts effectively with proteins involved in disease pathways, enhancing its potential as a therapeutic agent.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Anticancer Mechanism Investigation :
- ADMET Properties :
Q & A
Q. How can reaction conditions be optimized for synthesizing N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives?
Answer: Synthesis optimization involves adjusting molar ratios of reactants, reaction time, and temperature. For example:
- Molar ratios : A 1:6.4 ratio of quinazolinone precursor to aldehyde under reflux conditions yielded 29.5% of a styryl-substituted derivative (compound 11m) . Higher ratios (e.g., 1:14.7 for bromo-substituted derivatives) improved yields to 56.2% (compound 11s) .
- Reaction time : Extended reflux durations (e.g., 43 hours for para-methoxy styryl derivatives) increased yields to 60% (compound 11o) .
- Catalyst selection : Microwave-assisted synthesis reduced reaction times for sulfonamide derivatives, enhancing efficiency .
Key tools : Monitor progress via TLC, and purify using column chromatography. Confirm purity via melting point analysis and NMR .
Q. What spectroscopic methods are critical for characterizing this compound derivatives?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., styryl vinyl protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- EI-MS : Validates molecular weight (e.g., m/z 455.19 for compound 11m) and fragmentation patterns .
- IR spectroscopy : Confirms amide C=O stretches (~1678 cm⁻¹) and NH vibrations (~3291 cm⁻¹) .
Advanced tip : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex derivatives .
Q. What preliminary biological assays are used to screen derivatives for activity?
Answer:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory screening : Carrageenan-induced paw edema models in rats, comparing ulcerogenicity to Diclofenac .
- Enzyme inhibition : Assay SARS-CoV-2 3CL protease inhibition (e.g., IC₅₀ = 116.73 μM for hybrid pharmacophore derivatives) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological profiles?
Answer:
- Electron-withdrawing groups : Bromo or nitro substituents at position 6 increase cytotoxicity (e.g., compound 11s, IC₅₀ = 12.4 μM) .
- Hydrophobic interactions : 4-Methoxyphenyl or indole moieties improve binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 protease) .
- Hybrid pharmacophores : Combining quinazolinone with thiazole or oxadiazole scaffolds enhances anti-inflammatory activity and reduces ulcerogenicity .
Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities to COX-2 or 3CL protease .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
Answer:
- Case study : For compounds with overlapping 1H NMR peaks (e.g., para- vs. meta-methoxy styryl protons), use NOESY to identify spatial correlations between aromatic protons and adjacent groups .
- Mass spectral anomalies : Discrepancies in [M+] peaks (e.g., calculated vs. observed m/z for compound 11s) may arise from isotopic interference (e.g., bromine’s 79/81 Da split). Use high-resolution MS (HRMS) for resolution .
Q. What strategies improve the pharmacokinetic profile of quinazolinone derivatives?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., sulfonamide or pyridyl) via N-alkylation or sulfonation .
- Metabolic stability : Replace labile esters with amides or ethers. For example, replacing acetyl groups with trifluoromethyl reduces CYP450-mediated oxidation .
- Bioavailability : Nanoformulation (liposomes or PLGA nanoparticles) improves absorption in preclinical models .
Q. How to validate target engagement in mechanistic studies?
Answer:
- Crystallography : Resolve X-ray structures of derivatives bound to targets (e.g., rat Autotaxin at 1.49 Å resolution) .
- SPR assays : Measure real-time binding kinetics (KD values) for derivatives interacting with enzymes like COX-2 .
- Knockout models : Use CRISPR-edited cell lines to confirm dependency on specific pathways (e.g., EGFR or PI3K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
